molecular formula C13H16N6O2 B10951605 ethyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B10951605
M. Wt: 288.31 g/mol
InChI Key: YJHOIPKPXZOALY-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple nitrogen atoms in its structure makes it a versatile scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-amino-1-methylpyrazole with ethyl 2-cyano-3,3-dimethylacrylate under acidic conditions to form the desired triazolopyrimidine ring system . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial production methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or triazolopyrimidine rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further explored for their biological activities.

Scientific Research Applications

Ethyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    Ethyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: Similar but with a carboxamide group instead of a carboxylate group.

Uniqueness

The uniqueness of ethyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate lies in its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both pyrazole and triazolopyrimidine rings provides a versatile framework for the development of novel bioactive compounds with diverse therapeutic potential .

Properties

Molecular Formula

C13H16N6O2

Molecular Weight

288.31 g/mol

IUPAC Name

ethyl 5-methyl-7-(2-methylpyrazol-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C13H16N6O2/c1-4-21-12(20)10-8(2)17-13-14-7-16-19(13)11(10)9-5-6-15-18(9)3/h5-7,11H,4H2,1-3H3,(H,14,16,17)

InChI Key

YJHOIPKPXZOALY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=NN3C)C

Origin of Product

United States

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